Isocarapanaubine

Anxiolytic Zebrafish Neuroscience

Procure Isocarapanaubine for unambiguous GABAergic research. This pentacyclic oxindole alkaloid provides a distinct mechanism of action via the GABA system, crucial for avoiding serotonergic cross-talk seen with analogs like 18-β-hydroxy-3-epi-α-yohimbine. Ideal as a reference standard in anxiolytic screening, zebrafish behavioral pharmacology, and natural product SAR studies. Ensure experimental fidelity with a compound validated for its specific bioactivity profile.

Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
Cat. No. B1630909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocarapanaubine
Molecular FormulaC23H28N2O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
InChIInChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)
InChIKeyQIZNWMMOECVGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocarapanaubine for Anxiety and Cytotoxicity Research: What Procurement Teams Need to Know


Isocarapanaubine is a monoterpenoid indole alkaloid primarily isolated from Rauvolfia species [1]. It is structurally characterized as a pentacyclic oxindole alkaloid with the molecular formula C23H28N2O6 and a molecular weight of 428.48 g/mol [2]. Its bioactivity profile has been investigated in vivo for anxiolytic effects via the GABAergic system and in vitro for its cytotoxic potential against tumor cell lines [3].

Why Interchanging Isocarapanaubine with Analogous Indole Alkaloids Can Compromise Your Study


Indiscriminately substituting Isocarapanaubine with other Rauvolfia indole alkaloids, such as 18-β-hydroxy-3-epi-α-yohimbine, yohimbine, or reserpiline, introduces significant risk of experimental inconsistency and misinterpretation. Despite their common biosynthetic origin, these compounds exhibit divergent primary mechanisms of action [1]. For instance, Isocarapanaubine's anxiolytic effect is primarily mediated via the GABAergic system, whereas the structurally related 18-β-hydroxy-3-epi-α-yohimbine acts via the serotonergic 5-HT3A pathway [1]. Furthermore, differences in molecular docking predictions and cytotoxicity profiles preclude reliable extrapolation of dose-response relationships [2]. Substituting one analog for another without this specific, comparative data leads to erroneous conclusions about target engagement and therapeutic potential.

Quantitative Evidence: Verifiable Differentiation of Isocarapanaubine from Its Closest Analogs


Divergent Primary Mechanisms of Action in Adult Zebrafish Anxiety Model

In a direct head-to-head comparison, Isocarapanaubine (AIN1) demonstrated a primary mechanism of anxiolytic action distinct from the related indole alkaloid 18-β-hydroxy-3-epi-α-yohimbine (AIN2). In adult zebrafish, Isocarapanaubine's effect was confirmed to act via the GABAergic system, whereas AIN2 acted via the serotonergic pathway (5-HT3A) [1].

Anxiolytic Zebrafish Neuroscience

Comparative Safety and Tolerability Profile in Zebrafish Locomotion Assay

Both Isocarapanaubine (AIN1) and 18-β-hydroxy-3-epi-α-yohimbine (AIN2) exhibited low acute toxicity with an LD50 >20 mg/kg in adult zebrafish. However, both compounds also significantly reduced locomotor activity, a key parameter for evaluating sedative or motor-impairing side effects [1].

Toxicology Zebrafish Behavioral Pharmacology

Differential In Silico ADME/PK Predictions Relative to 18-β-hydroxy-3-epi-α-yohimbine

In silico drug metabolism and pharmacokinetics (DMPK) studies performed in conjunction with the zebrafish study predicted differential profiles for the two alkaloids. The studies indicated that 18-β-hydroxy-3-epi-α-yohimbine (AIN2) was more promising in terms of permeability and central nervous system (CNS) safety compared to Isocarapanaubine (AIN1) [1].

Pharmacokinetics ADME In Silico Modeling

Structural and Cytotoxic Distinction from Reserpiline in Cancer Cell Models

Isocarapanaubine is a cytotoxic constituent isolated from the barks of Ochrosia elliptica, alongside the closely related alkaloid reserpiline [1]. The study identifies both as cytotoxic, but their co-occurrence as distinct chemical entities with differing chemical structures (C23H28N2O6 for Isocarapanaubine [2] vs. C23H28N2O5 for Reserpiline [3]) implies potential differences in potency or selectivity against specific tumor cell lines, though a direct quantitative comparison of their IC50 values is not provided in the abstract.

Cytotoxicity Cancer Natural Products

High-Impact Research and Procurement Scenarios for Isocarapanaubine


Anxiolytic Drug Discovery: GABAergic Pathway-Specific Screening

Isocarapanaubine is a valuable tool compound for research programs focused on GABAergic mechanisms of anxiety. The evidence from Pinheiro et al. (2025) confirms its primary action via the GABA system, distinct from the serotonergic action of 18-β-hydroxy-3-epi-α-yohimbine [1]. This makes it suitable as a reference compound in target-specific assays for GABA receptor modulation, especially when seeking to avoid cross-talk with the 5-HT system. Procurement is recommended for labs conducting mechanistic studies in zebrafish models or validating novel GABAergic anxiolytics.

Natural Product Cytotoxicity Screening and SAR Expansion

Given its identification as a cytotoxic constituent from Ochrosia elliptica bark, Isocarapanaubine is relevant for academic and industrial labs engaged in natural product-based anticancer drug discovery [2]. Its procurement is justified for inclusion in focused compound libraries alongside structurally related oxindole alkaloids like reserpiline. This facilitates detailed structure-activity relationship (SAR) studies to determine which specific functional groups on the oxindole scaffold confer potency and selectivity against various tumor cell lines.

Behavioral Pharmacology: Studies Requiring a Locomotor-Inactive Reference

For behavioral pharmacologists utilizing the zebrafish model, Isocarapanaubine's established profile of reducing locomotor activity [3] makes it a useful control or reference compound. It can serve as a positive control for assays designed to measure sedation or motor impairment, or as a comparator to validate that a novel compound's behavioral effects are not merely due to a general reduction in movement. Procurement in this context supports rigorous and reproducible behavioral neuroscience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocarapanaubine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.